Home > Products > Screening Compounds P56531 > Barbituric acid, 5-phenyl-5-propyl-
Barbituric acid, 5-phenyl-5-propyl- - 56410-95-8

Barbituric acid, 5-phenyl-5-propyl-

Catalog Number: EVT-515191
CAS Number: 56410-95-8
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Barbituric acid derivatives are synthesized from barbituric acid, which itself is derived from urea and malonic acid. The specific compound 5-phenyl-5-propyl-barbituric acid is classified as a barbiturate, a group of medications that act as central nervous system depressants. These compounds are commonly used in medicine for their sedative and hypnotic effects. The structural classification places it under the category of 5-substituted barbiturates, where the 5-position is substituted with phenyl and propyl groups.

Synthesis Analysis

The synthesis of 5-phenyl-5-propyl-barbituric acid can be achieved through various methods involving the reaction of malonic acid derivatives with urea. A common approach involves the following steps:

  1. Formation of Malonic Ester: The starting material is typically a malonic ester such as diethyl malonate.
  2. Alkylation: The malonic ester is alkylated using an appropriate alkyl halide (in this case, propyl halide) to introduce the propyl group.
  3. Condensation with Urea: The resulting compound is then condensed with urea in the presence of a base (such as sodium ethoxide) to yield the barbituric acid derivative.
  4. Purification: The product can be purified through recrystallization from suitable solvents such as ethanol or water.

For example, one method described involves refluxing a mixture containing sodium methylate, ethyl acetate, and diethyl alpha-ethyl-alpha-phenylmalonate before adding urea to form sodium 5-phenyl-5-propylbarbiturate, followed by acidification to obtain the final product .

Molecular Structure Analysis

The molecular structure of 5-phenyl-5-propyl-barbituric acid can be represented by its chemical formula C13H15N2O3C_{13}H_{15}N_{2}O_{3}. The structure features:

  • A pyrimidine ring (the core structure of barbiturates) with two nitrogen atoms at positions 1 and 3.
  • A carbonyl group at position 2.
  • Substituents at position 5: a phenyl group (C6H5) and a propyl group (C3H7).

The presence of these substituents affects both the chemical reactivity and biological activity of the compound.

Chemical Reactions Analysis

5-Phenyl-5-propyl-barbituric acid participates in various chemical reactions typical for barbiturates:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where amines or other nucleophiles react with halogenated derivatives to form new adducts.
  2. Degradation Reactions: Under acidic or basic conditions, barbiturates can hydrolyze or degrade into simpler compounds.
  3. Bromination: As demonstrated in studies involving brominated derivatives, reactions with bromine can lead to substitution at various positions on the aromatic ring or the pyrimidine system .
Mechanism of Action

The mechanism of action for barbiturates like 5-phenyl-5-propyl-barbituric acid primarily involves modulation of neurotransmitter systems in the brain:

  • GABA Receptor Interaction: Barbiturates enhance the effect of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. They bind to GABA_A receptors, increasing chloride ion influx and leading to hyperpolarization of neurons.
  • CNS Depression: This action results in sedative effects, making these compounds useful for inducing sleep or anesthesia.

Data indicate that variations in substituents at the 5-position significantly influence potency and efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-phenyl-5-propyl-barbituric acid include:

  • Molecular Weight: Approximately 233.27 g/mol.
  • Melting Point: Typically ranges between 160 °C to 162 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

These properties are essential for determining its formulation in pharmaceutical applications.

Applications

The scientific applications of 5-phenyl-5-propyl-barbituric acid primarily revolve around its pharmacological effects:

  1. Anesthetic Use: It has been explored as an intravenous anesthetic due to its sedative properties.
  2. Sedative-Hypnotic Agent: Utilized in various medical settings for managing anxiety disorders and insomnia.
  3. Research Tool: Serves as a model compound in studies investigating barbiturate pharmacodynamics and pharmacokinetics.
Historical Context and Evolution of Barbituric Acid Derivatives

Origins of Barbiturate Chemistry: From von Baeyer’s Malonylurea to 5-Substituted Derivatives

The foundational discovery of barbituric acid (1,3-diazinane-2,4,6-trione or malonylurea) by Adolf von Baeyer in 1864 marked the inception of barbiturate chemistry. Von Baeyer synthesized this heterocyclic compound by condensing urea (derived from animal waste) with malonic acid (isolated from apples), though it lacked intrinsic pharmacological activity [3] [7]. The name "barbituric" remains historically contested, with hypotheses suggesting it honored Saint Barbara (patron saint of artillery officers) or commemorated the feast day of Saint Barbara (December 4) coinciding with von Baeyer’s visit to an artillery-officer tavern [3] [7].

Édouard Grimaux’s 1879 synthesis revolutionized production by employing diethyl malonate, urea, and phosphorus oxychloride, bypassing challenges posed by malonic acid’s reactivity [3]. This method enabled scalable synthesis and structural diversification. By 1903, Emil Fischer and Josef von Mering derived the first bioactive barbiturate—barbital (5,5-diethylbarbituric acid)—which exhibited hypnotic properties and was marketed as Veronal [2] [7]. This breakthrough validated the pharmacological potential of 5,5-disubstituted derivatives, contrasting with the inert parent compound.

Early structural optimization revealed that alkyl or aryl groups at the C5 position dictated pharmacological profiles. For example:

  • Phenobarbital (5-ethyl-5-phenyl, 1912): Anticonvulsant properties [6]
  • Amobarbital (5-ethyl-5-isoamyl, 1923): Sedative-hypnotic effects [6]

Table 1: Evolution of Key 5-Substituted Barbiturates

CompoundC5 SubstituentsYear IntroducedPrimary Action
Barbituric acidNone1864Inert
Barbital (Veronal)Diethyl1903Hypnotic
PhenobarbitalEthyl, Phenyl1912Anticonvulsant
AmobarbitalEthyl, Isoamyl1923Sedative-hypnotic

This era established the structure-activity relationship (SAR): Lipid solubility (governed by C5 chains) influenced onset/duration, while electronic properties modulated receptor binding [2] [6]. By the 1960s, >2,500 barbiturates had been synthesized, with 50–55 entering clinical use [3] [7].

Development of 5-Phenyl-5-Propyl Substitution: Bridging Structural Innovation and Pharmacological Relevance

The 5-phenyl-5-propylbarbituric acid scaffold emerged as a strategic innovation to optimize receptor interactions and metabolic stability. Its design integrated two pharmacophores:

  • Aromatic phenyl ring: Enhanced binding to neuronal targets via π-stacking or hydrophobic interactions.
  • Linear propyl chain: Balanced lipophilicity for blood-brain barrier penetration without excessive accumulation [6] [9].

A pivotal advancement was the synthesis of 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), introducing chirality at the C1 position. This created enantiomers with divergent pharmacological profiles:

  • (‒)-R-MPPB: Potentiated GABAergic currents, exhibiting anticonvulsant effects.
  • (+)-S-MPPB: Inhibited GABAA receptors, inducing convulsions [4] [10].

Electrophysiological studies on spinal motoneurons demonstrated this enantioselectivity:

  • (‒)-R-MPPB (25 mg/kg): Increased membrane resistance and reduced excitatory postsynaptic potentials (EPSPs), indicating neuronal inhibition.
  • (+)-S-MPPB (25 mg/kg): Decreased membrane resistance and amplified EPSPs, confirming excitatory actions [10].

Table 2: Contrasting Effects of MPPB Enantiomers on Neuronal Function

Parameter(‒)-R-MPPB(+)-S-MPPB
Membrane resistanceIncreasedDecreased
Firing thresholdElevatedReduced
EPSP amplitudeSuppressedEnhanced
GABAA modulationPositive allosteric modulationOpen-channel inhibition

Photolabile derivatives like mTFD-MPPB (5-(m-trifluoromethyldiazirinyl) enabled precise mapping of binding sites:

  • S-mTFD-MPPB: Bound inhibitory sites on GABAA receptors, reducing channel opening frequency.
  • R-mTFD-MPPB: Stabilized open-channel states at enhancing sites, prolonging GABAergic currents [4].

This SAR refinement underscored the therapeutic potential of 5-phenyl-5-propyl derivatives for targeted neuropharmacology, distinct from earlier non-selective barbiturates.

Properties

CAS Number

56410-95-8

Product Name

Barbituric acid, 5-phenyl-5-propyl-

IUPAC Name

5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

PZJHUAYFFQDUHV-UHFFFAOYSA-N

SMILES

CCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.